
1,3,7-Trimethyluric Acid-d9
Overview
Description
1,3,7-Trimethyluric Acid-d9 (TMU-d9) is a deuterated isotopologue of 1,3,7-trimethyluric acid (TMU), serving as an internal standard for precise quantification of TMU in analytical workflows such as liquid chromatography-mass spectrometry (LC-MS) . TMU itself is a methylated derivative of uric acid and a downstream metabolite of caffeine, formed via cytochrome P450 (CYP3A4)-mediated oxidation at the C8 position . Its molecular formula is C₈HD₉N₄O₃, with a molecular weight of 219.25 g/mol .
TMU is a non-stimulatory compound, distinct from caffeine and its methylxanthine derivatives, and has been implicated in both caffeine degradation pathways in tea plants (Camellia sinensis) and as a biomarker in human metabolic studies . In plants, TMU is a precursor to theacrine (1,3,7,9-tetramethyluric acid), a bioactive alkaloid with neuroprotective properties . In humans, TMU levels in serum or urine correlate with caffeine intake and have been explored as a biomarker for Parkinson’s disease (PD) and spinal cord injury recovery .
Mechanism of Action
Target of Action
The primary targets of 1,3,7-Trimethyluric Acid-d9 are the enzymes that metabolize caffeine in humans, which include CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4 . These enzymes play a crucial role in the metabolism of various drugs and xenobiotics.
Mode of Action
This compound is a derivative of uric acid and a metabolite of caffeine . It is formed from caffeine by the cytochrome P450 (CYP) isoform CYP3A4 . The compound interacts with its targets, leading to changes in the metabolic pathways of caffeine.
Biochemical Pathways
The compound affects the biochemical pathways related to caffeine metabolism. Caffeine is metabolized into this compound by the action of the aforementioned enzymes . This process is part of the broader metabolic pathways involving purine alkaloids.
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its formation from caffeine through the action of cytochrome P450 enzymes . .
Result of Action
At a concentration of 500 µM, this compound has been shown to scavenge hydroxyl radicals in a cell-free assay and inhibit t-butyl hydroperoxide-induced lipid peroxidation by 56.5% in isolated human erythrocyte membranes . This suggests that the compound may have antioxidant properties.
Biochemical Analysis
Biochemical Properties
1,3,7-Trimethyluric Acid-d9 interacts with several enzymes, proteins, and other biomolecules. The enzymes that metabolize caffeine into 1,3,7-Trimethyluric Acid in humans include CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4 . These interactions play a crucial role in the biochemical reactions involving this compound.
Cellular Effects
This compound has shown an ability to scavenge hydroxyl radicals as well as protective potential against lipid peroxidation in erythrocyte membranes . This suggests that it may have significant effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various enzymes and biomolecules. For instance, it is metabolized from caffeine by the cytochrome P450 (CYP) isoform CYP3A4 . This process involves binding interactions with the enzyme, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
This compound is involved in the metabolic pathways of caffeine. The enzymes that metabolize caffeine into 1,3,7-Trimethyluric Acid in humans include CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4 . These enzymes and their interactions with this compound could affect metabolic flux or metabolite levels.
Biological Activity
1,3,7-Trimethyluric Acid-d9 (TMU-d9) is a deuterated derivative of 1,3,7-trimethyluric acid, which itself is a metabolite of caffeine. This compound belongs to the class of xanthines, which are purine derivatives known for their biological activities. The study of TMU-d9 is significant due to its potential applications in pharmacokinetics and biochemistry, particularly as an internal standard in mass spectrometry.
- Molecular Formula : CHNO
- Molecular Weight : 210.19 g/mol
- CAS Number : 5415-44-1
- Density : 1.6 ± 0.1 g/cm³
- Melting Point : ≥300ºC
- Boiling Point : 476.7ºC at 760 mmHg
1,3,7-Trimethyluric acid is primarily formed from caffeine metabolism via cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4. The metabolic pathway involves the N-demethylation of caffeine to produce trimethyluric acid, which can be used as a biomarker for assessing CYP enzyme activity in individuals.
Enzymatic Pathways:
- CYP Enzymes Involved :
- CYP1A2
- CYP2E1
- CYP2C8
- CYP2C9
- CYP3A4
These enzymes play critical roles in drug metabolism and can influence the pharmacokinetics of various compounds.
Antioxidant Properties
Recent studies have demonstrated that TMU-d9 exhibits notable antioxidant activities. In vitro assays indicate that at a concentration of 500 µM, TMU-d9 effectively scavenges hydroxyl radicals and inhibits lipid peroxidation by approximately 56.5% in isolated human erythrocyte membranes . This suggests potential protective effects against oxidative stress.
Biomarker Potential
The ratio of caffeine to its metabolites, including TMU-d9, serves as a biomarker for evaluating individual differences in CYP3A activity. This can be particularly useful in clinical pharmacology to understand drug metabolism variability among patients .
Study on Caffeine Metabolism Variability
In a study conducted by van Dyk et al. (2019), the metabolic ratio of caffeine to trimethyluric acid was analyzed across different cohorts. The findings highlighted significant variability in CYP3A activity linked to dietary habits and genetic factors . This underscores the relevance of TMU-d9 as a biomarker in clinical settings.
Antioxidant Activity Assessment
Another investigation assessed the antioxidant capacity of TMU-d9 using various cell-free assays. Results indicated that TMU-d9 not only scavenged reactive oxygen species but also reduced oxidative damage in cellular models . This positions TMU-d9 as a candidate for further research into its therapeutic applications in oxidative stress-related conditions.
Data Table: Biological Activity Summary
Scientific Research Applications
Analytical Chemistry
Internal Standard for Quantification
1,3,7-Trimethyluric Acid-d9 serves as an internal standard for the quantification of 1,3,7-trimethyluric acid using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This application is crucial for ensuring accuracy and reliability in metabolomic studies involving caffeine and its metabolites .
Performance Metrics
In a study analyzing sweat samples, the coefficient of variation (CV) for the area under the curve (AUC) across multiple injections was found to be 11%, indicating robust performance of the LC-MS system when using caffeine-trimethyl-D9 as an internal standard .
Metabolomics Research
Caffeine Metabolism Studies
Research has shown that 1,3,7-trimethyluric acid is a minor metabolite of caffeine in humans. The enzyme cytochrome P450 (CYP) isoforms such as CYP1A2 and CYP3A4 are involved in its formation . Studies utilizing this compound have provided insights into individual variations in caffeine metabolism and how these variations can affect pharmacokinetic profiles .
Antioxidant Activity
Radical Scavenging Properties
In vitro assays have demonstrated that 1,3,7-trimethyluric acid exhibits antioxidant properties by scavenging hydroxyl radicals. At a concentration of 500 µM, it was shown to inhibit lipid peroxidation significantly . This property highlights its potential use in studies focused on oxidative stress and related pathologies.
Biomarker for Dietary Studies
Food Consumption Monitoring
Due to its presence in various food items such as cocoa and devilfish, 1,3,7-trimethyluric acid can serve as a biomarker for dietary intake studies. Its detection in biological samples (e.g., blood and urine) can provide insights into dietary habits and their metabolic consequences .
Clinical Research Implications
Potential Links to Health Conditions
Emerging research suggests associations between 1,3,7-trimethyluric acid levels and certain health conditions such as asthma. Understanding these associations may lead to new insights into the metabolic pathways involved in these diseases .
Data Table: Summary of Applications
Application Area | Description | Key Findings/Notes |
---|---|---|
Analytical Chemistry | Internal standard for quantification using GC-MS/LC-MS | Robust performance metrics with low CV values |
Metabolomics Research | Insights into caffeine metabolism | Variability in individual metabolic responses |
Antioxidant Activity | Scavenging hydroxyl radicals | Significant inhibition of lipid peroxidation |
Dietary Studies | Biomarker for food consumption monitoring | Presence in various dietary sources |
Clinical Research | Links to health conditions like asthma | Potential implications for understanding metabolic diseases |
Case Studies
-
Metabolomic Profiling in Sweat Analysis
A study utilized wearable sensors to monitor metabolites in sweat over time, including caffeine and its derivatives. The findings indicated distinct metabolic profiles associated with individual dietary habits and physiological responses . -
Antioxidant Studies Using Cell-Free Assays
Research demonstrated the antioxidant capabilities of this compound through cell-free assays that measured its effectiveness at inhibiting oxidative damage .
Q & A
Basic Research Questions
Q. What is the biological significance of 1,3,7-Trimethyluric Acid-d9 in caffeine metabolism studies?
- Answer : this compound is a deuterated isotopologue of 1,3,7-Trimethyluric Acid (TMU), a primary metabolite of caffeine formed via cytochrome P450 isoform CYP3A4 . Its deuterated form is used as an internal standard in mass spectrometry to quantify TMU in pharmacokinetic studies, ensuring accuracy by correcting for matrix effects . Researchers should validate its use in metabolic assays by comparing retention times and fragmentation patterns with non-deuterated TMU .
Q. How can researchers confirm the structural identity of this compound?
- Answer : Structural confirmation requires a combination of nuclear magnetic resonance (NMR) for deuterium placement and high-resolution mass spectrometry (HRMS) to verify the molecular formula (C8HD9N4O3, exact mass: 219.1318) . Cross-referencing with the IUPAC name 1,3,7-tris(methyl-d3)-7,9-dihydro-1H-purine-2,6,8(3H)-trione and InChI key (BYXCFUMGEBZDDI-GQALSZNTSA-N) ensures specificity .
Q. What are the recommended storage conditions to maintain this compound stability?
- Answer : Store at -20°C in a desiccated, dark environment to prevent degradation. Solubility in dimethyl sulfoxide (DMSO) allows preparation of stock solutions, which should be aliquoted and stored at -20°C for ≤6 months to avoid freeze-thaw cycles . Long-term stability (>3 years) requires adherence to these conditions .
Advanced Research Questions
Q. How can isotopic purity of this compound be validated for metabolic tracer studies?
- Answer : Isotopic purity (>98% deuterium incorporation) is verified via liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a deuterium-specific fragmentation pattern. Researchers must compare the isotopic abundance ratio (e.g., m/z 219 vs. 210) against non-deuterated TMU . Batch-specific certificates of analysis (CoA) from suppliers should detail purity thresholds .
Q. What experimental design considerations are critical for studying this compound’s antioxidant activity in vitro?
- Answer : Use cell-free assays (e.g., hydroxyl radical scavenging) and erythrocyte membrane models to assess lipid peroxidation inhibition. For example, TMU-d9 inhibits t-butyl hydroperoxide-induced lipid peroxidation by 56.5% in human erythrocyte membranes . Control for solvent effects (e.g., DMSO concentration ≤0.1%) and validate results with positive controls like ascorbic acid .
Q. How do interspecies differences in caffeine metabolism impact the use of this compound in translational research?
- Answer : TMU is a major metabolite in rodents, while paraxanthine dominates in humans . When extrapolating rodent data to humans, researchers must adjust dosing regimens and validate cross-species CYP3A4 activity using hepatic microsomal assays . TMU-d9’s role as a tracer requires parallel quantification of species-specific metabolites .
Q. What analytical challenges arise when detecting this compound in complex biological matrices?
- Answer : Matrix effects (e.g., ion suppression in plasma) necessitate solid-phase extraction (SPE) with reversed-phase C18 columns and isotopic internal standards . Method validation should include spike-recovery tests (85–115% acceptable range) and limits of detection (LOD) ≤1 ng/mL .
Q. How should researchers address contradictory data on TMU-d9’s antioxidant efficacy in vitro vs. in vivo models?
- Answer : Discrepancies often stem from bioavailability differences. In vitro assays (e.g., hydroxyl radical scavenging) may overestimate efficacy due to unphysiological conditions. In vivo studies require monitoring TMU-d9’s tissue distribution via LC-MS/MS and correlating concentrations with oxidative stress markers (e.g., malondialdehyde) .
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Structural and Metabolic Differences
Metabolic Pathways
- TMU Biosynthesis :
- Theacrine Synthesis : TMU undergoes N9-methylation by theacrine synthase (CkTcS) in Camellia sinensis .
- Degradation Pathways : TMU is further metabolized to dimethyluric acids (e.g., 1,3-DMU) or excreted unchanged in urine .
Table 2: Biomarker Potential in Human Studies
Analytical Performance
- TMU-d9 : Used as an internal standard due to its structural similarity to TMU, minimizing matrix effects in LC-MS. Detection limits for TMU in human serum range from 6.1–195.3 ng/mL .
- Theacrine : Quantified at 14.0–224.0 ng/mL in fresh coffee beans using TMU-d9 for calibration .
- Dimethyluric Acids : Poor detection rates (e.g., 1,3,7-TMU undetectable in >50% of PD patients) limit clinical utility .
Properties
IUPAC Name |
1,3,7-tris(trideuteriomethyl)-5H-purine-2,6,8-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3/c1-10-4-5(9-7(10)14)11(2)8(15)12(3)6(4)13/h4H,1-3H3/i1D3,2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPZJVFJRYVRJD-GQALSZNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C(=NC1=O)N(C(=O)N(C2=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2C(=NC1=O)N(C(=O)N(C2=O)C([2H])([2H])[2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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